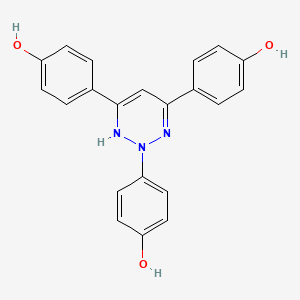

2,4,6-Tris(4-hydroxyphenyl)triazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H17N3O3 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

4-[2,4-bis(4-hydroxyphenyl)-1H-triazin-6-yl]phenol |

InChI |

InChI=1S/C21H17N3O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)23-24(22-20)16-5-11-19(27)12-6-16/h1-13,22,25-27H |

InChI Key |

LGLSRVUFJGXAHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tris 4 Hydroxyphenyl Triazine

Direct Synthesis Approaches for 2,4,6-Tris(4-hydroxyphenyl)triazine

Direct synthesis methods aim to construct the target molecule from basic precursors, often involving the formation of the triazine ring or the attachment of the hydroxyphenyl moieties in a concerted or sequential manner.

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Cyanuric Chloride, Resorcinol (B1680541) | Acidic Ionic Liquid | 10-150 °C | 1-15 hours | ≥90% | google.com |

| Cyanuric Chloride, Resorcinol | Methyl butyl trifluoromethane (B1200692) sulfonic acid base imidazole (B134444) bisulfate | 120 °C | 10 hours | Not specified | google.com |

Friedel-Crafts Aryl Substitution Reactions

The Friedel-Crafts reaction is a cornerstone for attaching aryl groups to the s-triazine core. This reaction can be used to replace leaving groups, typically halogens like chlorine, on the triazine ring with hydroxyphenyl groups. google.com The synthesis can start from cyanuric chloride and an appropriate phenol (B47542), such as resorcinol. google.com Lewis acids, most commonly aluminum chloride, are frequently used to mediate the reaction. google.comgoogleapis.com However, the use of large quantities of Lewis acids can lead to significant waste. google.comgoogleapis.com

An advancement in this area is the use of strong protic acids as effective Friedel-Crafts catalysts. google.comgoogle.com Acids such as hydrogen chloride, sulfuric acid, and methanesulfonic acid can facilitate the carbon-carbon bond formation between the aryl group and the s-triazine. google.com This approach can be applied to replace chlorine, alkoxy, or aryloxy groups on the triazine ring. google.com For instance, the chlorine atoms on cyanuric chloride can be substituted by resorcinol using a protic acid catalyst to produce 2,4,6-Tris(2,4-dihydroxyphenyl)-s-triazine. google.com

Nucleophilic Substitution Reactions with Halogenated Triazine Precursors

The synthesis of substituted triazines frequently starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and commercially available building block. nih.gov The three chlorine atoms on the triazine ring exhibit different reactivity levels, allowing for sequential and selective nucleophilic substitution. google.comnih.gov The reactivity of the C-Cl bond decreases as more chlorine atoms are substituted, which can be controlled by adjusting reaction temperatures. nih.gov

This stepwise substitution is a key strategy for producing both symmetric and asymmetric triazines. nih.gov For the synthesis of this compound, a nucleophile derived from a phenol attacks the electrophilic carbon atoms of the triazine ring, displacing the chloride ions. In a typical procedure for related compounds, the reaction with the first nucleophile might be carried out at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature. nih.govnih.gov This differential reactivity allows for controlled synthesis by adding the nucleophiles sequentially. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. researchgate.net This technique has been successfully applied to the synthesis of triazine libraries, where it dramatically reduced reaction times from hours to minutes compared to conventional heating methods, while also yielding purer products. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided results, the successful application to other triazine derivatives, such as 1,2,4-triazines and dihydrotriazines, suggests its high potential for this compound. researchgate.netnih.gov The use of microwave irradiation in "dry media" or solvent-free conditions presents an environmentally friendly and efficient alternative to traditional solution-phase reactions. researchgate.netresearchgate.net

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The choice of catalyst and reaction conditions is critical for achieving high yields and purity while minimizing by-products and environmental impact.

Lewis and Protic Acids: As mentioned, Lewis acids like aluminum chloride are common catalysts for the Friedel-Crafts synthesis of hydroxyphenyl triazines. google.com However, research has focused on reducing the amount of catalyst needed. google.com Methods have been developed that use as little as 0.3 to 0.7 equivalents of Lewis acid per equivalent of halogen atom on the cyanuric halide. google.com Strong protic acids, including hydrogen halides and sulfonic acids, have also been established as effective catalysts for these Friedel-Crafts reactions. google.com

Ionic Liquids: Acidic ionic liquids serve as both catalyst and solvent in a one-pot synthesis from cyanuric chloride and resorcinol, enabling high yields and easy catalyst recycling. google.com

Solvent Systems: The choice of solvent is crucial to prevent issues like rapid solidification of the reaction mixture. The use of sulfolane (B150427) as the main solvent component, or a mixed solvent system of an inert solvent and a cycloalkyl alkyl ether, has been shown to suppress by-product generation and improve the ease of production. google.com

Other Catalysts: Cyanuric chloride itself, or its derivatives, can act as a catalyst or promoter in various organic transformations, such as dehydrations and condensations, highlighting the reactive nature of the triazine core. researchgate.netresearchgate.net

| Catalyst Type | Example | Reaction | Advantage | Reference |

|---|---|---|---|---|

| Lewis Acid | Aluminum Chloride (AlCl₃) | Friedel-Crafts Arylation | Effective catalyst | google.comgoogleapis.com |

| Protic Acid | Methanesulfonic Acid | Friedel-Crafts Arylation | Reduces Lewis acid waste | google.comgoogle.com |

| Acidic Ionic Liquid | Imidazolium-based | One-pot synthesis | Recyclable, high yield | google.com |

| Heterogeneous | Zinc Oxide (ZnO) | Nucleophilic Substitution | Improved selectivity | nih.gov |

Functionalization and Derivatization Strategies for this compound

The three phenolic hydroxyl groups on this compound are prime sites for further chemical modification, allowing for the creation of a wide range of derivatives with tailored properties. These hydroxyl groups can undergo typical reactions such as etherification and esterification.

A key example of derivatization is the synthesis of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine (TCPT) . mdpi.com This derivative is created by functionalizing the hydroxyl groups to introduce terminal carboxylate groups. TCPT has been utilized as a rigid, multifunctional organic ligand for the synthesis of metal-organic frameworks (MOFs), demonstrating how derivatization can lead to advanced materials with specific applications in adsorption and photocatalysis. mdpi.com

Another functionalization strategy involves the reaction of the hydroxyl groups with other molecules to alter solubility or to attach polymeric chains. For example, related hydroxyphenyl triazines have been reacted with polyethylene (B3416737) glycol (PEG) to create modifiers for proteins, indicating that the hydroxyl groups provide a handle for bioconjugation or polymer attachment. nih.gov The core structure can also be modified with different aryl groups to fine-tune electronic and physical properties, as seen in the development of derivatives that form liquid crystals. researchgate.net

Introduction of Halogenated Moieties for Polymeric Applications

The introduction of halogen atoms, such as chlorine or bromine, onto the this compound core is a critical step in the synthesis of advanced polymers. One common strategy involves the reaction of cyanuric chloride with resorcinol in the presence of an acidic ionic liquid, which acts as both a solvent and a catalyst. This one-pot synthesis is efficient, with yields reportedly as high as 90% or more. google.com The resulting halogenated triazine can then undergo further reactions. For instance, a Grignard reaction can be employed to introduce aryl groups, followed by treatment with hydrochloric acid. google.com This approach allows for the creation of monomers that can be polymerized to form materials with enhanced thermal stability and flame retardancy, which are highly desirable properties in high-performance polymers.

Another method involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. nih.govresearchgate.net By carefully controlling the reaction conditions, such as temperature, different nucleophiles can be introduced in a stepwise manner. nih.gov This allows for the synthesis of asymmetrically substituted triazines, further expanding the range of possible polymeric structures. For example, 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine has been synthesized from monomethoxypolyethylene glycol and cyanuric chloride using zinc oxide as a catalyst. nih.gov

Synthesis of Hydrazinyl-Functionalized Triazine Linkers

Hydrazinyl-functionalized triazine linkers are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential antitumor activities. nih.gov The synthesis of these linkers often starts with the modification of this compound or a related triazine derivative.

A general approach involves the reaction of a triazine compound with hydrazine (B178648) hydrate (B1144303). sapub.org For example, 2-Chloroacetyl thio benzoxazole (B165842) can be treated with hydrazine hydrate to yield 2-(aceto hydrazide) thio benzoxazole. sapub.org This hydrazide can then undergo further reactions to form more complex triazine-containing structures. A series of 6-hydrazinyl-2,4-bismorpholino pyrimidine (B1678525) and 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

The introduction of a hydrazinyl group provides a reactive site for further functionalization, enabling the construction of larger, more complex molecules with potential applications in medicinal chemistry.

Preparation of Formylphenoxy-Substituted Triazine Monomers

Formylphenoxy-substituted triazine monomers are key precursors for the synthesis of star-shaped molecules and other complex architectures. A common method for their preparation is the reaction of cyanuric chloride with p-hydroxybenzaldehyde. researchgate.net This reaction, typically carried out in a suitable solvent like benzene (B151609), yields 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine in a single step. researchgate.net

This trialdehyde serves as a versatile platform for further chemical transformations. For instance, it can be reacted with 4-aminophenylacetic acid to form an oxy-Schiff base. researchgate.net This Schiff base can then be used to create tripodal trinuclear metal complexes. researchgate.net The formyl groups provide reactive handles for a variety of condensation reactions, enabling the construction of intricate molecular structures with potential applications in materials science and catalysis.

Synthetic Routes to Star-Shaped Molecules with a Triazine Core

Star-shaped molecules with a 1,3,5-triazine core have attracted significant interest due to their unique photophysical and electronic properties. rsc.orgnih.gov The synthesis of these molecules often utilizes this compound or its derivatives as the central scaffold.

One synthetic strategy involves the trimerization of thiophene-2-carbonitrile to form a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core. researchgate.net This core can then be functionalized with various side arms. Another approach starts with the versatile precursor 2,4,6-tris(4-formylphenoxy)benzaldehyde, which can be used to synthesize novel star-shaped molecules linked to different heterocyclic systems through Michael and Hantzsch reactions. rsc.org

The general synthetic pathway often involves the sequential substitution of the three chloride atoms of cyanuric chloride with various nucleophiles, allowing for the attachment of different "arms" to the central triazine ring. nih.govresearchgate.net These arms can be designed to have specific electronic or optical properties, leading to materials with applications in fields such as organic light-emitting diodes (OLEDs) and nonlinear optics. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Thiophene-2-carbonitrile | CF3SO3H | 2,4,6-tris(-thiophen-2-yl)triazine | researchgate.net |

| 2,4,6-tris(4-formylphenoxy)benzaldehyde | Various heterocyclic systems | Star-shaped molecules with heterocyclic arms | rsc.org |

| Cyanuric chloride | Various nucleophiles | 2,4,6-trisubstituted-1,3,5-triazines | nih.govresearchgate.net |

Synthesis of Triazine-Containing Benzoxazines for Thermosetting Applications

Benzoxazine (B1645224) resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, flame retardancy, and mechanical properties. researchgate.net The incorporation of a triazine ring into the benzoxazine structure can further enhance these properties.

A synthetic route to a triazine-containing benzoxazine involves the cyclotrimerization of 4-cyanophenol to produce 2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine (TP). capes.gov.br This is followed by a Mannich reaction of TP with an amine and formaldehyde (B43269) to yield the benzoxazine monomer. researchgate.netcapes.gov.br For example, 2,4,6-tri(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1,3,5-s-triazine (BZ-ta) was synthesized from TP. capes.gov.br

Another approach involves the nucleophilic substitution of 4-(2H-benzo[e] rsc.orgrsc.orgoxazin-3(4H)-yl)phenol with 2,4,6-trichloro-1,3,5-triazine to prepare a triazine-containing benzoxazine (P-tta). rsc.org The resulting thermoset from the curing of P-tta exhibited a high glass transition temperature (279 °C), low coefficient of thermal expansion, and high thermal stability. rsc.org These properties make triazine-containing benzoxazines promising materials for applications in aerospace, microelectronics, and other high-performance sectors. researchgate.net

Spectroscopic and Advanced Characterization of 2,4,6 Tris 4 Hydroxyphenyl Triazine and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Curing Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural confirmation of triazine derivatives and for monitoring their chemical transformations, such as in curing processes.

FTIR spectroscopy is instrumental in identifying the key functional groups within these molecules. For instance, in N-substituted triazine derivatives like N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT) and N²,N⁴,N⁶-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT), characteristic absorption bands are observed. mdpi.com These include bands for N-H stretching around 3380-3400 cm⁻¹, C=N stretching of the triazine ring near 1550 cm⁻¹, aromatic C=C stretching at approximately 1600-1640 cm⁻¹ and 1420-1450 cm⁻¹, and C-N stretching in the 1240-1260 cm⁻¹ region. mdpi.com Specific substituents also give rise to unique peaks, such as the C-Cl bond in TCAT at 730 cm⁻¹ and the C-O bond in TMAT at 1040 cm⁻¹. mdpi.com

Furthermore, in situ FTIR has been effectively used to monitor the curing mechanism of triazine-based compounds with epoxy resins. researchgate.net Studies on 2,4,6-tri(hydroxylphenylmethylamino)-s-triazine have shown that the curing process occurs in distinct stages. researchgate.net The reaction between the amine groups and the epoxy groups happens first, followed by the reaction of the hydroxyl groups with the epoxy resin at a higher temperature. researchgate.net This sequential reactivity can be tracked by observing changes in the corresponding IR spectral regions over time.

While less commonly reported for this specific class, Raman spectroscopy offers complementary information. For related polyhydroxy compounds like 2,4,6-trihydroxybenzoic acid, Raman spectra have been used to differentiate between anhydrous and monohydrated polymorphic forms by highlighting differences in vibrational modes in the 200-1800 cm⁻¹ range. nih.gov This suggests its potential for detailed structural analysis of 2,4,6-Tris(4-hydroxyphenyl)triazine and its derivatives.

Table 1: Characteristic FTIR Absorption Bands for Substituted s-Triazine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| N-H Stretch | 3380 - 3400 | TCAT, TMAT mdpi.com |

| C=N Stretch (Triazine Ring) | ~1550 | TCAT, TBAT mdpi.com |

| C=C Stretch (Aromatic) | 1600 - 1640, 1420 - 1450 | TCAT, TMAT mdpi.com |

| C-N Stretch | 1240 - 1260 | TCAT, TMAT mdpi.com |

| C-O Stretch | ~1040 | TMAT mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous confirmation of the molecular structures of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectra of various N-substituted s-triazine derivatives, the protons on the phenyl rings typically appear as doublets in the aromatic region, generally between 7.3 and 7.9 ppm. mdpi.com The amine (N-H) protons are also clearly identifiable, often appearing as a singlet further downfield, for example around 9.5 ppm in DMSO-d₆. mdpi.com For a derivative like N²,N⁴,N⁶-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT), the methoxy (B1213986) group (OCH₃) protons present as a sharp singlet at approximately 3.78 ppm in CDCl₃. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The spectra show distinct signals for the different carbon atoms, with the triazine ring carbons appearing at the most downfield chemical shifts (e.g., ~164 ppm), followed by the aromatic carbons attached to nitrogen, and then the other aromatic carbons. mdpi.com

The application of NMR is crucial for confirming the successful synthesis and purity of these compounds. researchgate.netresearchgate.net For more complex structures, such as organometallic complexes incorporating triazine-based ligands, NMR is vital for establishing the coordination mode and solution-state behavior of the ligand. nih.gov

Table 2: Representative ¹H NMR Data for s-Triazine Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| TCAT mdpi.com | DMSO-d₆ | 9.48 (s, 3H) | NH |

| 7.82 (d, 6H) | Aromatic | ||

| 7.33 (d, 6H) | Aromatic | ||

| TMAT mdpi.com | CDCl₃ | 7.38 (d, 6H) | Aromatic |

| 7.04 (brs, 3H) | NH | ||

| 6.81 (d, 6H) | Aromatic |

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Properties

Derivatives of this compound are well-known for their strong ultraviolet (UV) absorption, a property that makes them effective UV stabilizers in polymers. For example, 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) exhibits potent absorption in the 300–400 nm range, with a peak maximum (λmax) at 353 nm.

The absorption characteristics can be tuned by altering the substituents on the phenyl rings. Research on centripetal triazine chromophores shows that these molecules typically feature two main absorption bands. semanticscholar.org A high-energy band between 290 and 310 nm is attributed to the π–π* electronic transition of the s-triazine core, while a lower-energy band, often around 390–427 nm, arises from an intramolecular charge transfer (ICT) from the donor-substituted phenyl arms to the electron-accepting triazine center. semanticscholar.org The λmax for various N-substituted derivatives can range from 278 nm to 283 nm in methanol. mdpi.com The high molar absorption coefficients of these compounds underscore their efficiency as UV absorbers. researchgate.net

Fluorescence and Luminescence Studies, Including Solvatochromism and Aggregation-Induced Emission

While primarily known as absorbers, many triazine derivatives also exhibit significant luminescence. Extended 2,4,6-triphenyl-s-triazine derivatives can be highly fluorescent in solution. mdpi.com Centripetal triazine chromophores with amino-donor groups have been reported to have quantum yields as high as 78% with large Stokes shifts, making them promising for applications in emissive materials. semanticscholar.orgrsc.org

Some of these luminogens display solvatochromism, where the color of the emitted light changes with the polarity of the solvent. This phenomenon is a direct consequence of the intramolecular charge transfer (ICT) character of the excited state. nih.govnih.gov A change in solvent polarity alters the stabilization of the excited state, leading to a shift in the emission wavelength.

Furthermore, the concept of aggregation-induced emission (AIE) is relevant to this class of compounds. AIE is a photophysical effect where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect, often observed in molecules with rotatable phenyl rings, is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, thus enhancing fluorescence. nih.govnih.gov

Two-Photon Absorption (2PA) Properties

Triazine-based chromophores with a star-shaped (D–π–)₃–A design are particularly interesting for their nonlinear optical properties, specifically two-photon absorption (2PA). semanticscholar.org 2PA is a process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light (typically in the near-infrared range), which is advantageous for applications like 3D microfabrication and bio-imaging due to deeper penetration and lower scattering. mdpi.com

Studies have shown that s-triazines, especially when functionalized with strong electron-releasing donor groups at their periphery, are excellent two-photon absorbers. mdpi.comresearchgate.net Their 2PA cross-sections can reach values as high as 1000 GM (Goeppert-Mayer units). semanticscholar.orgrsc.org For instance, a triphenyl-s-triazine derivative with NPh₂ donors exhibits a 2PA peak at 820 nm and possesses a significantly large two-photon brightness, making it a promising candidate for two-photon fluorescence imaging. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of this compound and its derivatives, a key parameter for their application in high-performance materials.

TGA results for several symmetrically substituted s-triazines demonstrate their excellent thermal stability. mdpi.com These compounds typically begin to decompose at temperatures between 240 °C and 350 °C. mdpi.com For example, 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol (THAT) and N²,N⁴,N⁶-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) show a single primary degradation step between 330-450 °C and 350-450 °C, respectively. mdpi.com The high char residue observed for these compounds at elevated temperatures is beneficial for flame retardant applications. mdpi.com Other centripetal triazine chromophores have also been shown to be thermally stable up to 300 °C. semanticscholar.orgrsc.org The melting point for purified 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine has been reported to be above 300 °C. google.com

Table 3: TGA Degradation Data for s-Triazine Derivatives

| Compound Abbreviation | Main Degradation Range (°C) | Mass Loss (at main step) |

|---|---|---|

| THAT mdpi.com | 330 - 450 | 5% |

| TMAT mdpi.com | 350 - 450 | 5% |

| TBAT mdpi.com | 330 - 440 | 6% |

| TCAT mdpi.com | 240 - 340 | 80% |

Compound Names Table

| Abbreviation / Name | Full Chemical Name |

| TCAT | N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |

| TMAT | N²,N⁴,N⁶-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |

| THAT | 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol |

| TBAT | N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine |

| TAT | N²,N⁴,N⁶-triphenyl-1,3,5-triazine-2,4,6-triamine |

| This compound | 2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine |

| 2,4,6-Tris(2,4-dihydroxyphenyl)triazine | 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine |

| 2,4,6-tri(hydroxylphenylmethylamino)-s-trizine | 2,4,6-tri(hydroxylphenylmethylamino)-s-triazine |

| 2,4,6-trihydroxybenzoic acid | 2,4,6-trihydroxybenzoic acid |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and decomposition behavior of materials. For this compound and its derivatives, TGA provides critical data on their degradation temperatures and the amount of residual char, which is particularly important for applications such as flame retardants.

Derivatives of s-triazine have been systematically studied to understand the impact of different substituents on their thermal stability. For instance, a study on sym-2,4,6-trisubstituted s-triazine derivatives revealed that the nature of the substituent on the aniline (B41778) moiety significantly influences their thermal properties. mdpi.com The thermal decomposition of these compounds was investigated by heating them from room temperature to 800 °C under a nitrogen atmosphere. mdpi.com

The thermal stability of these compounds is often evaluated by the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%) and the percentage of char residue at high temperatures. For example, the thermal decomposition of tetrabutylammonium (B224687) hexamolybdate shows distinct weight loss steps corresponding to the removal of different components of the molecule. researchgate.net

Below is a table summarizing the thermal decomposition data for selected s-triazine derivatives:

| Compound | Td5% (°C) | Td10% (°C) | Char Residue at 800°C (%) |

| TAT | 355 | 375 | 45 |

| TBAT | 340 | 360 | 50 |

| TCAT | 335 | 355 | 48 |

| THAT | 320 | 340 | 55 |

| TMAT | 360 | 380 | 42 |

| Data derived from studies on sym-2,4,6-trisubstituted s-triazine derivatives. |

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the curing behavior and phase transitions of polymers and organic compounds. In the context of this compound derivatives, DSC is used to determine glass transition temperatures (Tg), melting points (Tm), and the kinetics of curing reactions.

The curing kinetics of epoxy resins based on derivatives of 9,9′-bis(4-hydroxyphenyl)anthrone-10 have been studied using dynamic DSC at various heating rates. researchgate.net Such studies help in determining kinetic parameters like activation energy (Ea) and the frequency factor (A), which are crucial for optimizing curing processes. researchgate.net The peak exotherm temperatures in DSC curves tend to shift to higher values with increasing heating rates. researchgate.net

For sym-2,4,6-trisubstituted s-triazine derivatives, DSC analysis, typically performed from 30 °C to 300 °C, has shown that the glass transition temperatures (Tg) can be influenced by the substituent groups, with values observed in the range of 140–145 °C. mdpi.com

The following table presents DSC data for some s-triazine derivatives:

| Compound | Glass Transition Temperature (Tg) (°C) |

| TAT | 142 |

| TBAT | 145 |

| TCAT | 143 |

| THAT | 140 |

| TMAT | 141 |

| Data based on the analysis of sym-2,4,6-trisubstituted s-triazine derivatives. mdpi.com |

X-ray Diffraction (XRD) for Crystalline Structure and Porosity Analysis

X-ray Diffraction (XRD) is an essential technique for determining the crystalline structure of materials. For triazine-based compounds, XRD provides information about their crystal system, lattice parameters, and the arrangement of molecules in the solid state.

For instance, single crystal XRD studies on 2,4,6-triamino-1,3,5-triazine (melamine) have revealed that it crystallizes in a monoclinic system. researchgate.netresearchgate.net Powder XRD is also used to confirm the crystal structure and determine lattice parameters, which can be compared with single-crystal data. researchgate.netresearchgate.net The study of different polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) using XRPD and synchrotron XRPD has been instrumental in identifying and characterizing its different crystalline forms. scispace.com

The development of porous organic polymers from triazine-based building blocks, such as 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, has been shown to result in materials with significant surface areas and narrow pore size distributions, making them suitable for gas sorption applications. ossila.com

Microscopic Characterization (SEM, STM) for Morphological and Surface Analysis

Scanning Electron Microscopy (SEM) and Scanning Tunneling Microscopy (STM) are used to visualize the surface morphology and molecular arrangement of materials at the micro and nanoscale.

High-resolution STM has been employed to study the self-assembly of star-shaped 2,4,6-tris(4',4'',4'''-trimethylphenyl)-1,3,5-triazine molecules at the solid-liquid interface. nih.govnih.gov These studies have shown that the molecules form a compact hexagonal nanoarchitecture on graphite. nih.govnih.gov The intramolecular features observed in STM images can be correlated with calculated molecular charge density contours, providing insights into the electronic structure of the molecules. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula. This is a standard characterization method for newly synthesized compounds.

The synthesis and characterization of various triazine derivatives, such as 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine derivatives and metal complexes of 2,4,6-tris(hydrazino)-s-triazine, routinely include elemental analysis to confirm their composition. researchgate.netresearchgate.net For example, in the synthesis of novel C3h-symmetric 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine derivatives, elemental analysis is used alongside spectroscopic techniques to unequivocally determine the structure of the synthesized compounds. researchgate.net

Theoretical and Computational Studies on 2,4,6 Tris 4 Hydroxyphenyl Triazine Based Systems

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Excited States

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for elucidating the electronic structure and excited-state dynamics of triazine-based molecules. researchgate.netd-nb.infomdpi.comnih.gov These computational methods provide insights into the fundamental properties that govern the behavior of these compounds at a molecular level.

HOMO-LUMO Energy Level Determination and Band Gap Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and the electronic absorption characteristics of the compound.

Theoretical calculations on various triazine derivatives have been performed to determine these energy levels. For instance, in a study on 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives linked to carbazole (B46965) units, the HOMO and LUMO energy levels were determined to be -5.83 eV and -2.88 eV for one derivative (OTrPhCz), and -5.96 eV and -2.71 eV for a brominated analogue (OTrPhCzBr), respectively. rsc.org DFT calculations on a different triazine derivative using the B3LYP/6-311+G(d,p) basis set determined a HOMO-LUMO energy gap of 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com For a series of 1,2,4-triazine (B1199460) derivatives investigated as potential dye-sensitized solar cells, DFT and TD-DFT calculations were used to determine the HOMO, LUMO, and energy gap (Eg), indicating their suitability for such applications. researchgate.netnih.gov These studies demonstrate that the substitution pattern on the triazine core significantly influences the HOMO-LUMO levels and the resulting energy gap, allowing for the tuning of the electronic properties.

Table 1: Calculated Electronic Properties of Triazine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| OTrPhCz | -5.83 | -2.88 | 2.95 | Experimental/DFT |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 | Experimental/DFT |

Note: The data presented is for structurally related triazine derivatives and serves to illustrate the application of computational methods. The exact values for 2,4,6-Tris(4-hydroxyphenyl)triazine may vary.

Analysis of Intramolecular Hydrogen Bonding Networks and Planarity

A key structural feature of this compound and related ortho-hydroxyphenyl triazines is the presence of intramolecular hydrogen bonds (IMHBs) between the hydroxyl protons and the nitrogen atoms of the triazine ring. nih.govresearchgate.net These hydrogen bonds play a crucial role in dictating the molecule's conformation.

Computational studies have shown that these IMHBs force the hydroxyphenyl groups to be nearly coplanar with the central triazine ring. researchgate.net This planarization enhances the π-conjugation across the molecule, which in turn affects its electronic and photophysical properties. The enhanced π-stacking interaction resulting from this planarity can facilitate the formation of ordered structures, such as columnar phases in liquid crystals. researchgate.net The planarity induced by IMHBs is a critical factor in the design of materials where intermolecular interactions are important. The introduction of these hydrogen bonds can lead to excellent molecular planarity, which contributes to the stability of the resulting materials. nih.gov

Charge Transfer Mechanism Elucidation

The photophysical behavior of hydroxyphenyl triazines is often governed by charge transfer processes. Upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) is known to occur in many 2-(2-hydroxyphenyl)triazine derivatives. acs.org This process involves the transfer of the phenolic proton to a nitrogen atom on the triazine ring, leading to the formation of a transient keto-tautomer. This ultrafast, non-radiative decay pathway is a primary reason for the excellent UV-stabilizing properties of these compounds.

TD-DFT calculations are instrumental in understanding the nature of the electronic transitions and the charge transfer characteristics. Studies on various triazine derivatives show that the charge density can shift from the peripheral groups towards the central triazine core upon excitation. mdpi.com In other systems, the triazine core can act as an electron acceptor unit. nih.gov The specific nature of the charge transfer, whether it is localized on a part of the molecule or involves a significant redistribution of electron density across the entire structure, can be elucidated through computational analysis of the molecular orbitals involved in the electronic transitions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. nih.gov While specific MD studies on this compound are not widely reported, simulations on related s-triazine systems offer valuable insights.

MD simulations have been employed to investigate the conformational flexibility of various triazine derivatives and their interactions in condensed phases. nih.gov For a molecule like this compound, MD could be used to explore the rotational dynamics of the phenyl rings, the stability of the intramolecular hydrogen bonds at different temperatures, and how the molecule interacts with other molecules in a solid or solution phase. Such simulations are crucial for understanding bulk properties, such as crystal packing, solubility, and the morphology of thin films, which are important for material applications. For example, MD simulations have been used to study the binding of triazine derivatives to biological targets, revealing stable complexes and key interaction modes. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. jocpr.comnih.gov By developing mathematical models, QSPR allows for the prediction of properties for new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. biointerfaceresearch.commdpi.com

In the context of triazine derivatives, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) models have been developed to predict biological activities using quantum chemical descriptors like HOMO and LUMO energies, heat of formation, and steric energy. jocpr.com These models establish a mathematical relationship between the molecular structure and a specific property. jocpr.com Although often applied to biological activity, the QSPR methodology can be extended to predict a wide range of physical properties relevant to materials science, such as solubility, thermal stability, and photostability. nih.gov For hydroxyphenyl triazines, a QSPR model could be developed to predict UV absorption maxima or photostability based on a set of calculated molecular descriptors, accelerating the discovery of more effective UV absorbers.

Computational Design of Triazine-Based Materials with Tunable Properties

The insights gained from theoretical calculations are being actively used for the computational design of new triazine-based materials with properties tailored for specific applications. acs.orgrsc.orgacs.org By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can screen a large number of potential candidates before committing to their synthesis.

This design approach has been applied to create covalent triazine frameworks (CTFs), which are porous polymers with high stability and functionality. acs.orgrsc.orgmdpi.com Theoretical studies help in selecting the appropriate monomers and linking chemistry to achieve desired pore sizes, surface areas, and functionalities. For example, the introduction of specific functional groups into the triazine framework can be guided by calculations to enhance properties like gas adsorption or catalytic activity. The design of triazine-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells, also heavily relies on computational predictions of electronic properties like the HOMO-LUMO gap and charge transport characteristics. researchgate.netnih.gov

Materials Science Applications of 2,4,6 Tris 4 Hydroxyphenyl Triazine Based Architectures

Polymer and Resin Development

The reactivity of the hydroxyl groups and the inherent stability of the triazine core make 2,4,6-Tris(4-hydroxyphenyl)triazine a versatile component in polymer chemistry. It serves as a key monomer and cross-linking agent, enabling the synthesis of materials with tailored properties.

Monomer in the Synthesis of Functional Polymers (e.g., Poly(aryl ether)s, Hyperbranched Amides)

This compound is utilized as a multifunctional monomer in the synthesis of various functional polymers. Its three reactive hydroxyl groups allow for the formation of complex, three-dimensional polymer architectures. For instance, it is a precursor in the synthesis of hyperbranched polymers. nih.gov These polymers, with their highly branched structures, exhibit unique properties such as low viscosity and high solubility.

In the realm of high-performance polymers, this triazine derivative can be incorporated into poly(aryl ether)s. The rigid triazine core contributes to the thermal stability and mechanical strength of the resulting polymers. The synthesis of such polymers often involves nucleophilic substitution reactions where the hydroxyl groups of the triazine react with activated aromatic halides.

Furthermore, derivatives of this compound are employed in the synthesis of hyperbranched polyfluorenes. nih.gov By reacting a triazine core with fluorene-based monomers via Suzuki coupling, polymers with tunable optical and electronic properties can be obtained. nih.gov The triazine unit, being electron-deficient, influences the charge transfer characteristics within the polymer, which is crucial for applications in organic electronics. nih.gov

Cross-linked Polymeric Nanoparticles for Probes and Imaging Research

The triazine scaffold is instrumental in the design of cross-linked polymeric nanoparticles for various applications, including probes and imaging. The ability to form stable, cross-linked networks makes it an excellent candidate for creating robust nanostructures. These nanoparticles can be functionalized for specific purposes, such as sensing and bioimaging.

For example, triazine-based nanobelts have been decorated with silver nanoparticles to create sensitive electrochemical sensors. nih.gov In one study, 2,4,6-tris(2-pyridyl)-1,3,5-triazine was used to form nanobelts, which then served as a template for the in-situ reduction of silver ions to silver nanoparticles. nih.gov The resulting hybrid material exhibited excellent catalytic activity towards the reduction of hydrogen peroxide, enabling its use in glucose biosensors. nih.gov The sensor demonstrated a wide linear response range for glucose detection, highlighting the potential of these materials in biomedical diagnostics. nih.gov

Moreover, nitrogen-rich fluorescent conjugated microporous polymers derived from triazine units have been developed for detecting nitroaromatic compounds, which are common explosives. rsc.org The porous nature of these materials allows for the efficient capture of analytes, while the fluorescent properties of the polymer network enable sensitive detection through fluorescence quenching. rsc.org

Curing Behavior and Mechanism in Epoxy Resins and Thermosets

In the field of thermosetting polymers, this compound and its derivatives can act as effective curing agents or hardeners for epoxy resins. polymerinnovationblog.comresearchgate.net Curing is a critical process that transforms liquid epoxy resins into hard, infusible, and chemically resistant materials through the formation of a cross-linked network. polymerinnovationblog.comresearchgate.net The hydroxyl groups on the triazine molecule can react with the epoxide rings of the resin, leading to the formation of a highly cross-linked polymer matrix.

The curing process is influenced by several factors, including the structure of the curing agent, temperature, and time. nih.gov The trifunctional nature of this compound allows for a high cross-linking density, which generally results in cured materials with excellent thermal stability and mechanical properties. researchgate.net The curing reaction typically proceeds through the nucleophilic attack of the hydroxyl groups on the epoxy ring, leading to ring-opening and the formation of an ether linkage and a new hydroxyl group, which can further react.

The choice of curing agent significantly impacts the final properties of the cured epoxy. nih.gov For instance, studies on bio-based epoxy resins have shown that the molecular structure and functionality of the amine curing agent affect the thermomechanical performance of the final product. nih.gov While specific studies detailing the curing kinetics of this compound with common epoxy resins are not abundant in the provided results, the general principles of epoxy curing with phenolic hardeners apply.

Fabrication of Composites with Enhanced Mechanical and Electrical Properties

The incorporation of this compound and its derivatives into polymer matrices can lead to the fabrication of composites with enhanced properties. These triazine-based compounds can act as flame retardants, UV stabilizers, and reinforcing agents.

For instance, sym-2,4,6-trisubstituted-s-triazine derivatives have been synthesized and used as charring agents in intumescent flame-retardant systems for polypropylene (B1209903) (PP) composites. mdpi.combohrium.com When combined with an acid source like ammonium (B1175870) polyphosphate, these triazine derivatives promote the formation of a stable char layer upon heating, which acts as a barrier to heat and mass transfer, thereby improving the flame retardancy of the PP matrix. mdpi.combohrium.com The effectiveness of the flame retardant system is influenced by the substituents on the triazine ring. mdpi.com

The inherent UV-absorbing properties of hydroxyphenyl triazines also make them excellent UV stabilizers for polymers. They can protect the polymer from degradation caused by exposure to ultraviolet radiation, thereby extending the service life of the material.

Design of Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous organic materials that combine extended π-conjugation with permanent microporosity. acs.orgrsc.org this compound and its derivatives are key building blocks in the design of CMPs due to the electron-deficient nature of the triazine ring, which can be combined with electron-donating units to create donor-acceptor structures. nih.govresearchgate.net This design strategy is crucial for tuning the electronic and optical properties of the resulting CMPs.

The synthesis of triazine-based CMPs is often achieved through reactions like Sonogashira-Hagihara cross-coupling, which allows for the creation of a rigid, porous network. rsc.org These materials exhibit high surface areas and can be engineered for specific applications, such as gas storage and separation. acs.orgrsc.org For example, triazine-based CMPs have shown good carbon dioxide uptake capacity. rsc.org

The introduction of triazine units into the polymer backbone can also enhance the photocatalytic activity of CMPs. nih.gov For instance, triazine-based CMPs have been investigated for visible-light-driven hydrogen evolution from water. frontiersin.org The nitrogen atoms in the triazine ring can act as active sites, and the porous structure facilitates the diffusion of reactants and products. The photocatalytic performance can be tuned by adjusting the content of triazine units in the polymer network. nih.gov

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. researchgate.netacs.org Similar to CMPs, this compound and its functionalized analogues serve as important building blocks for the construction of COFs. ossila.comnih.gov The symmetrical and rigid nature of the triazine core allows for the formation of ordered, porous networks with high thermal and chemical stability.

Triazine-based COFs are synthesized through various condensation reactions, leading to materials with high surface areas and uniform pore sizes. acs.org These properties make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and sensing.

For example, triazine-based COFs have been developed for the photoelectrochemical production of hydrogen. researchgate.net By incorporating the triazine unit as an acceptor and pairing it with a suitable donor molecule, a donor-acceptor COF can be created with a narrowed bandgap and improved charge transfer properties, leading to enhanced photocurrent density. researchgate.net Furthermore, triazine-based COFs have been investigated as adsorbents for the removal of pollutants from water. acs.org The porous structure and the chemical functionality of the COF can be tailored to achieve high adsorption capacity and selectivity for specific contaminants. acs.org

The following table summarizes the properties of some porous materials derived from triazine-based structures:

| Material | Monomers | BET Surface Area (m²/g) | Application | Reference |

| TNCMP-2 | 1,3,5-triazine (B166579) node | 995 | CO₂ Adsorption | rsc.org |

| MCTP-1 | Triazine-based | 1452 | CO₂ and CH₄ Storage | rsc.org |

| MCTP-2 | Triazine-based | 859 | CO₂ and CH₄ Storage | rsc.org |

| CMOP-1 | 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine | 431 | CO₂ and H₂ Adsorption | ossila.com |

| TPT-DMBD-COF | Triazine-based flexible linker | 279.5 | Pollutant Adsorption | acs.org |

| TTA-TTB COF | 2,4,6-triphenyl-1,3,5-triazine (B147588) based | - | Photocathode for H₂ production | researchgate.net |

| TAPB-TTB COF | 2,4,6-triphenyl-1,3,5-triazine based | - | Photocathode for H₂ production | researchgate.net |

| CMP-1 | Triazine-based | 54.77 | Photocatalytic H₂ Evolution | frontiersin.org |

| CMP-2 | Triazine-based | 22.92 | Photocatalytic H₂ Evolution | frontiersin.org |

This compound Derivatives as Nodes and Linkers in COF Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, and this compound derivatives have emerged as crucial components in their synthesis. The trigonal geometry of the triazine core makes it an ideal node for creating two-dimensional (2D) and three-dimensional (3D) frameworks.

Derivatives such as 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT) are frequently employed as the central building blocks in COF synthesis. acs.orgresearchgate.net For instance, TPT-CHO, a flexible trigonal molecule, has garnered significant attention in the synthesis of 2D COFs. acs.org The nitrogen-rich and electron-deficient nature of the triazine ring in these derivatives is beneficial for interactions with guest molecules and metals. acs.org

The synthesis of COFs often involves Schiff base condensation reactions between aldehyde-functionalized triazine derivatives and amine linkers. researchgate.netacs.org For example, a COF can be synthesized through the polycondensation of 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde with 1,3,5-tris(4-aminophenyl)benzene. researchgate.net Another approach involves the reaction of 2,4,6-triformylphloroglucinol with a triazine-based amine monomer like 1,3,5-tris(4-aminophenyl)triazine (TAPT). acs.org The flexibility of the building blocks and the type of covalent bonds formed significantly influence the final properties of the COF, including its crystallinity and stability. nih.gov The use of O-linked flexible tripodal triazine-based monomers can lead to COFs with enhanced crystallinity and larger cavity sizes compared to those prepared from flat, rigid linkers. acs.org

Tailoring Pore Structures and Surface Areas in Triazine-Based COFs

For example, the use of longer organic ligands can lead to COFs with different pore properties. researchgate.net The introduction of alkyl functionalities into the pores is another strategy to generate networks with specific pore diameters, typically in the range of 1-2 nanometers. nih.gov The choice of building blocks and the stacking model of the 2D layers (e.g., AA or AB stacking) also play a crucial role in determining the final pore characteristics. researchgate.net

The Brunauer–Emmett–Teller (BET) surface area, a measure of a material's porosity, can be significantly influenced by the synthetic approach. For instance, a triazine-functionalized covalent organic polymer synthesized from 1,3,5-tris-(4-aminophenyl)triazine and terephthaldehyde exhibited a high BET surface area of 716 m²/g. researchgate.net In another study, a COF synthesized from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine showed a BET surface area of 279.5 m²·g⁻¹. acs.org The ability to create COFs with high surface areas and tailored pore sizes is critical for their applications in areas like gas storage and separation.

COF Applications in Gas Sorption (e.g., CO2 Uptake)

The tunable porosity and high surface area of triazine-based COFs make them promising materials for gas sorption applications, particularly for the capture of carbon dioxide (CO₂). researchgate.netrsc.org The presence of nitrogen atoms within the triazine framework can enhance the affinity of the COF for CO₂ molecules. bohrium.com

Several studies have demonstrated the potential of triazine-based COFs for CO₂ capture. For example, a triazine-functionalized covalent organic polymer showed a remarkable CO₂ uptake capacity of 58.9 wt% at 273 K and 5 bar pressure. researchgate.net Another study reported two (3,3)-connected triazine-based COFs with high specific surface areas and good thermal and chemical stability. acs.orgnih.gov One of these COFs, COFZ1, exhibited a CO₂ adsorption capacity of 24.21 cm³ g⁻¹ and an ideal adsorbed solution theory (IAST) selectivity for CO₂ over nitrogen (N₂) of 35.09, making it suitable for separating CO₂ from flue gas. acs.orgnih.gov

The performance of these materials is often evaluated based on their CO₂ adsorption at different pressures, selectivity for CO₂ over other gases, and the heat of adsorption. rsc.org Research is ongoing to further enhance the CO₂ adsorption capabilities of triazine-based COFs through strategies like pore engineering and surface functionalization. rsc.org

COF Applications in Adsorption and Removal of Organic Pollutants (e.g., Dyes)

Triazine-based COFs have also shown great potential as adsorbents for the removal of organic pollutants, such as dyes, from aqueous solutions. bohrium.comacs.orgrsc.org Their high surface area, porous nature, and the potential for specific interactions with dye molecules contribute to their effectiveness.

For instance, a COF prepared from an O-linked flexible 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was found to be an excellent adsorbent for removing methylene (B1212753) blue from water. acs.org This COF was highly stable in water and exhibited adsorption behavior consistent with the Langmuir model. acs.org Another study on two (3,3)-connected triazine-based COFs demonstrated their good adsorption performance for various dyes, with maximum adsorption capacities for methylene blue and gentian violet reaching 510 and 564 mg g⁻¹, respectively. bohrium.comacs.org These COFs also showed excellent recyclability and their adsorption capacities were not significantly affected by pH or salt concentrations. bohrium.comacs.org

The adsorption kinetics often follow a pseudo-second-order model, suggesting that the adsorption process is chemisorption. bohrium.comacs.org The development of COFs with tailored pore sizes and functionalities is a promising avenue for creating highly efficient and selective adsorbents for a wide range of organic pollutants. rsc.org

Optoelectronic and Photofunctional Materials

The inherent electronic properties of the triazine core, combined with the ability to modify its structure with various functional groups, make this compound and its derivatives valuable components in the development of optoelectronic and photofunctional materials.

Host Materials in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Molecules

Derivatives of 1,3,5-triazine are utilized in the field of organic light-emitting diodes (OLEDs). They can function as host materials for phosphorescent emitters or as light-emitting molecules themselves. The triazine core acts as an electron-deficient unit, which can be beneficial for charge transport and balancing within the device.

For example, N,N',N''-tris(9-ethyl-9H-carbazol-3-yl)-1,3,5-triazine-2,4,6-triamine and its derivatives have been synthesized and studied for their potential in OLEDs. nih.gov These molecules can be functionalized with various side groups to tune their electronic and photophysical properties. The synthesis often involves the reaction of cyanuric chloride with appropriate amine-containing compounds. nih.gov Triazine derivatives are also used as intermediates in the manufacturing of optoelectronic materials for OLED devices. sarex.com

Active Components in Photovoltaic Devices and Organic Solar Cells

In the realm of solar energy conversion, this compound-based materials are being explored as active components in photovoltaic devices and organic solar cells. Their electron-accepting nature makes them suitable for use in donor-acceptor systems, which are fundamental to the operation of organic solar cells.

Two covalent organic frameworks (COFs) incorporating 2,4,6-triphenyl-1,3,5-triazine have been demonstrated as effective photocathodes for hydrogen production, a process related to solar energy conversion. researchgate.net By creating donor-acceptor pairs within the COF structure, for instance by introducing 2,4,6-triphenylbenzene, a significant enhancement in the visible-light photocurrent was achieved. researchgate.net This improvement was attributed to a narrowed bandgap and improved charge transfer within the material. researchgate.net These findings highlight the potential of crystalline donor-acceptor COFs based on triazine units as efficient materials for solar energy applications.

Photoelectrochemical Water Splitting Systems

The quest for clean and sustainable energy has propelled research into photoelectrochemical (PEC) water splitting, a process that uses sunlight to produce hydrogen from water. In this context, materials based on triazine scaffolds have emerged as promising candidates for constructing efficient photoelectrodes. While direct studies on this compound for this application are limited, research on analogous triazine-based covalent organic frameworks (COFs) provides significant insights into their potential.

Covalent triazine-based frameworks (CTFs) are a class of porous polymers with a graphene-like layered morphology, synthesized through reactions like the trifluoromethanesulfonic acid-catalyzed trimerization of nitriles. sarex.com These materials are attractive for photocatalysis due to their conjugated structures rich in aromatic nitrogen atoms, which provide abundant active sites, suitable bandgaps, and high chemical stability. researchgate.net The tailorable electronic and spatial structures of CTFs, achieved by selecting different monomer units, allow for a molecular-level understanding of heterogeneous photocatalysis. sarex.com

For instance, a triazine-containing COF, TFBB–TAT, synthesized from 1,3,5-tris(4-formylbiphenyl)benzene (TFBB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAT), has demonstrated notable performance in PEC water splitting. mdpi.com This highlights the crucial role of the triazine core in facilitating the photoelectrochemical process. The nitrogen atoms in the triazine units can act as anchoring sites for strong interfacial interactions with co-catalysts like CdS, leading to the formation of Z-scheme heterojunctions that enhance charge separation and transfer. researchgate.net

The performance of CTFs in photocatalytic hydrogen evolution can be significantly influenced by their structural characteristics, such as the stacking arrangement of the layers. For example, CTFs with an AA stacking arrangement have shown a higher hydrogen evolution rate compared to those with an AB stacking, which is attributed to enhanced interlayer overlapping and improved carrier separation and mobility. researchgate.net

A study on a diverse family of 39 different CTFs revealed that the best-performing materials for hydrogen evolution were based on benzonitrile (B105546) and dibenzo[b,d]thiophene sulfone linkers. mdpi.com This suggests that the electronic properties of the building blocks are critical in determining the photocatalytic activity. The electron affinity and the dispersibility of the CTF particles in solution were identified as key predictors of their performance. epa.gov

The following table summarizes the hydrogen evolution rates of some representative triazine-based photocatalysts.

Table 1: Photocatalytic Hydrogen Evolution Rates of Triazine-Based Materials

| Photocatalyst | Sacrificial Agent | Co-catalyst | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Light Source | Reference |

|---|---|---|---|---|---|

| CTF-AA | Triethylamine/Methanol | Platinum | 4691.73 | Visible light | researchgate.net |

| CTF-AB | Triethylamine/Methanol | Platinum | 3415.30 | Visible light | researchgate.net |

| CTF-15 | Triethylamine/Methanol | Platinum | Not specified | Visible light (λ > 420 nm) | mdpi.com |

| CdS/TFPT-DHTH-COF | Not specified | Cadmium Sulfide | 15,750 | Not specified | researchgate.net |

| TFPT-DHTH-COF | Not specified | None | 210 | Not specified | researchgate.net |

Although direct experimental data for this compound in PEC water splitting is not yet available, the established principles from related triazine-based materials suggest its potential. The hydroxyphenyl groups could further enhance performance by improving solubility and dispersibility in aqueous environments and by providing additional sites for catalyst anchoring or surface functionalization.

Development of Materials with Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for a wide range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material is related to its molecular structure, particularly the presence of polarizable electron systems. Organic molecules with donor-acceptor (D-A) architectures and extended π-conjugation are often excellent candidates for NLO materials.

The 1,3,5-triazine core is an electron-deficient unit that can act as an acceptor, and when combined with electron-donating groups, it can give rise to molecules with significant NLO properties. Theoretical studies on octupolar tri-s-triazines have shown that their first-, second-, and third-order polarizabilities (α, β, and γ) are significantly larger than those of s-triazine. mdpi.com Attaching groups with π-systems, such as azide (B81097) and ethenyl groups, to the tri-s-triazine molecule leads to a substantial increase in these NLO properties. mdpi.com

Experimental studies on novel fused-triazine derivatives have confirmed that these compounds can be readily polarized and exhibit significant NLO characteristics, as indicated by their small HOMO-LUMO energy gaps. google.comnih.gov For instance, certain bis-triazine (B1207110) derivative dyes have calculated first-order hyperpolarizability (β) values that are significantly higher than that of urea, a standard NLO material. google.com

Research on extended 2,4,6-triphenyl-1,3,5-triazines has shown that functionalizing the periphery with electron-releasing substituents leads to larger two-photon absorption (2PA) cross-sections. mdpi.com While these s-triazines are often better two-photon absorbers than their isocyanurate or triphenylbenzene analogues, they can have a reduced transparency window in the visible range. mdpi.com

The following table presents the calculated NLO properties of some triazine derivatives.

Table 2: Calculated Nonlinear Optical Properties of Triazine Derivatives

| Compound | Dipole Moment (D) | Polarizability (α) (x 10⁻²⁴ esu) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) | Reference |

|---|---|---|---|---|

| Fused-triazine derivative 3 | 2.76 | 6.09 | Not specified | google.com |

| Fused-triazine derivative 5 | 6.96 | 10.75 | Not specified | google.com |

| Octupolar tri-s-triazine (unsubstituted) | Not specified | Not specified | Larger than s-triazine | mdpi.com |

| Octupolar tri-s-triazine (with azide groups) | Not specified | Significantly increased | Significantly increased | mdpi.com |

Chemosensors and Sensing Platforms

The unique structural and electronic properties of this compound and its derivatives make them excellent candidates for the development of chemosensors. Their ability to form stable complexes with metal ions and to participate in specific interactions with various analytes allows for the design of highly sensitive and selective sensing platforms.

Design and Mechanism of Metal Ion Chemosensors

The design of chemosensors for metal ions often relies on the principle of host-guest chemistry, where a receptor molecule selectively binds to a specific metal ion, resulting in a detectable signal, such as a change in color or fluorescence. The tripodal structure of this compound provides a pre-organized platform for the coordination of metal ions.

A notable example is the use of a derivative, 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (B36889) (H3tpta), to construct a zinc-based metal-organic framework (MOF) that acts as a highly effective and dual-responsive fluorescent chemosensor for Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solutions. researchgate.net The fluorescence of this Zn-MOF is quenched upon the introduction of these ions, providing a sensitive detection mechanism. researchgate.net

The sensing mechanism in such MOF-based sensors can be attributed to several factors, including:

Competitive Absorption: The analyte may absorb the excitation or emission energy of the fluorophore.

Electron Transfer: Photoinduced electron transfer from the excited state of the ligand to the metal ion can lead to fluorescence quenching.

The rigid structure and multifunctional groups of triazine-based ligands like 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) facilitate the formation of stable frameworks with unique topologies that are well-suited for sensing applications. mdpi.com

Development of Fluorescent and Colorimetric Sensors for Specific Analyte Detection (e.g., Explosives)

The detection of explosives, particularly nitroaromatic compounds, is of critical importance for security and environmental monitoring. Fluorescent and colorimetric sensors offer a rapid, sensitive, and often portable means of detecting these hazardous materials. The electron-deficient nature of nitroaromatic explosives makes them effective quenchers of fluorescence.

While direct applications of this compound for explosive detection are not extensively reported, the principles of fluorescence quenching suggest its potential. The fluorescence of a material can be quenched by an analyte through processes like photoinduced electron transfer or energy transfer. Aromatic explosives such as 2,4,6-trinitrotoluene (B92697) (TNT) are particularly effective quenchers. epa.gov

Metal-organic frameworks (MOFs) have been investigated as sorbents for the pre-concentration of gas-phase explosives, which can then be detected by sensitive analytical techniques. For example, UiO-66 and UiO-67 have been used to adsorb TNT from the vapor phase. epa.gov MOFs constructed from triazine-based ligands could offer enhanced selectivity and sensitivity for explosive detection due to the specific interactions between the triazine core and the nitroaromatic analyte.

Composite materials incorporating fluorescent components and selective sorbents have also been developed. For instance, a fluorescent sensor based on a composite of magnetic covalent organic frameworks (MCOFs), molecularly imprinted polymers (MIPs), and carbon dots (CDs) has been shown to be effective for the sensitive and selective detection of 2,4,6-trinitrophenol (TNP). researchgate.net The use of this compound or its derivatives as a building block for such composite sensors could lead to improved performance due to the specific binding sites provided by the hydroxyphenyl groups.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to act as versatile ligands has led to their extensive use in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse structures and potential applications in gas storage, separation, catalysis, and sensing.

This compound and Derivatives as Ligands in Coordination Chemistry

The tripodal and C₃-symmetric nature of this compound and its analogues makes them excellent building blocks for creating complex, multi-dimensional coordination networks. The nitrogen atoms of the triazine ring and the oxygen atoms of the hydroxyphenyl groups can all act as coordination sites for metal ions.

A variety of MOFs have been synthesized using derivatives of this compound as ligands. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been used to construct five new metal-organic frameworks with metals such as Ag(I), Cu(II), and Zn(II). google.com These frameworks exhibit a range of dimensionalities from 1D zigzag chains to 3D polymeric structures. google.com The coordination environment of the metal ions and the bridging mode of the tpt ligand play a crucial role in determining the final architecture of the framework.

Similarly, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) has been employed to synthesize a novel zinc-based MOF with a two-fold interpenetrated 3D framework. mdpi.com The rigid structure and multifunctional carboxylate groups of TCPT facilitate the formation of a stable and porous material. mdpi.com The angle between the triazine and benzene (B151609) rings in the ligand is a critical parameter that influences the pore shape and sorption properties of the resulting MOF. researchgate.net

The following table lists some of the metal-organic frameworks constructed from derivatives of this compound.

Table 3: Examples of MOFs based on this compound Derivatives

| Ligand | Metal Ion(s) | Framework Dimensionality | Reference |

|---|---|---|---|

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Ag(I) | 1D | google.com |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(II) | 3D | google.com |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Zn(II) | 2D | google.com |

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Zn(II) | 3D | mdpi.com |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Co(II) | 3D | rsc.org |

The hydroxyphenyl groups in this compound can be deprotonated to form phenolate (B1203915) anions, which can then coordinate to metal ions. The potential for intramolecular hydrogen bonding between the hydroxyl groups and the triazine nitrogen atoms can also influence the coordination behavior of the ligand.

Synthesis and Structural Properties of Triazine-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and functional groups of the organic linker are crucial in determining the final structure and properties of the MOF. While the broader class of triazine-containing ligands has been extensively used in MOF synthesis, the direct use of this compound as a primary building block is not widely documented in scientific literature.

Instead, research has predominantly focused on triazine derivatives where the hydroxyl groups are replaced by functionalities more conducive to forming strong, well-defined coordination bonds with metal centers, such as carboxylates or pyridyls. For instance, ligands like 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) are commonly employed. researchgate.netmdpi.comrsc.orgrsc.org These derivatives readily react with various metal ions to form stable, porous frameworks with diverse topologies and applications. researchgate.netmdpi.comrsc.orgrsc.org The use of TCPT with zinc nitrate, for example, results in a novel zinc-based MOF with a two-fold interpenetrated 3D framework. mdpi.com Similarly, tpt has been used with cobalt and nickel to create 3D porous frameworks with applications in electrocatalysis and gas sorption. rsc.orgrsc.org The apparent lack of MOFs synthesized directly from this compound suggests that the phenolic hydroxyl groups may be less effective in directing the formation of stable, crystalline MOF structures compared to their carboxylate or pyridyl counterparts.

Advanced Carbon Materials

The nitrogen-rich triazine core and phenolic groups of this compound make it an excellent precursor for the synthesis of nitrogen-doped porous carbon materials. These materials are of significant interest due to their enhanced surface chemistry, which is beneficial for applications such as carbon capture and the adsorption of pollutants.

Synthesis of Nitrogen-Doped Mesoporous Carbons

A successful route to nitrogen-doped mesoporous carbons involves an initial condensation reaction between this compound and formaldehyde (B43269). nih.gov This process forms a nitrogen-containing resol-type phenolic resin. This triazine-formaldehyde resin serves as both the carbon and nitrogen source for the final material.

The synthesis proceeds by mixing the prepared resin with a block copolymer, such as PEO-b-PCL, which acts as a soft template. nih.gov This mixture undergoes an evaporation-induced self-assembly process, followed by thermal curing to solidify the structure. The final step is pyrolysis under a nitrogen atmosphere at a high temperature, typically 700 °C, which carbonizes the resin and removes the polymer template. nih.gov This method yields nitrogen-doped mesoporous carbons with a high nitrogen content of up to 13% by weight and well-defined nanostructures, such as gyroid and cylindrical pores. nih.gov

Applications of Nitrogen-Doped Carbons in CO2 Uptake and Dye Adsorption

The nitrogen-doped mesoporous carbons derived from this compound exhibit excellent performance in environmental applications, primarily due to their high surface area, porous nature, and the presence of nitrogen functional groups which enhance adsorptive interactions.

For CO2 uptake, these materials show significant capacity. The basic nature of the nitrogen sites on the carbon surface provides strong affinity for the acidic CO2 molecules. Research has demonstrated that these carbons can achieve high CO2 uptake capacities, as detailed in the table below. nih.gov

Table 1: CO2 Uptake Capacity of Nitrogen-Doped Mesoporous Carbons

| Temperature (K) | CO2 Uptake (mg g⁻¹) |

| 273 | 150 |

| 298 | 72 |

Data sourced from a study on nitrogen-doped mesoporous carbons derived from a triazine-formaldehyde resin. nih.gov

In addition to gas capture, these materials are highly effective in adsorbing organic dyes from aqueous solutions, a key challenge in wastewater treatment. The porous structure allows dye molecules to diffuse into the material, while the high surface area and nitrogen functionalities provide ample active sites for adsorption. The gyroid-structured N-doped mesoporous carbon, in particular, has shown high efficiency in removing dyes like rhodamine B and methylene blue from water. nih.gov

Table 2: Maximum Adsorption Capacities for Organic Dyes

| Dye | Maximum Adsorption Capacity (mg g⁻¹) |

| Methylene Blue | 308.64 |

| Rhodamine B | 204.08 |

Data for a nitrogen-doped mesoporous gyroid carbon structure. The material was able to maintain up to 98% of its maximum adsorption capacity within 45 minutes. nih.gov

Structure Property Relationships and Functionalization Strategies of 2,4,6 Tris 4 Hydroxyphenyl Triazine

Influence of Peripheral Substituents on Electronic and Optical Properties

The electronic and optical characteristics of triazine derivatives are highly tunable by modifying the peripheral substituents on the phenyl rings. The electron-deficient 1,3,5-triazine (B166579) core, when combined with various electron-donating or electron-withdrawing groups on the appended aryl moieties, allows for precise control over the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its absorption and emission properties.

Research on extended 2,4,6-triphenyl-s-triazines demonstrates that functionalizing the periphery with electron-releasing substituents leads to a red-shift in the first one-photon absorption (1PA) peak and makes them significantly better two-photon absorbers in the near-IR range compared to analogous structures. mdpi.comresearchgate.net For instance, installing increasingly electron-releasing groups progressively decreases the HOMO-LUMO gap. mdpi.com This trend is mirrored experimentally in the lowest-lying intense absorptions of these compounds. mdpi.com While these modifications enhance certain optical properties, they can also decrease the transparency window in the visible spectrum. mdpi.comresearchgate.net